1,9-dimethyl (2E)-non-2-enedioate
Description
Properties
CAS No. |
13877-42-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The diacid, 2E-non-2-enedioic acid, serves as a direct precursor. In a modified Fischer esterification, the diacid reacts with methanol under acidic conditions. A representative protocol involves refluxing 2E-non-2-enedioic acid (1.0 equiv) with excess methanol (10 equiv) and concentrated H₂SO₄ (0.1 equiv) at 80°C for 12–14 hours. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and successive dehydration.
Purification by column chromatography (petroleum ether:ethyl acetate, 5:1) yields the diester in 70–85% purity. While cost-effective, this method risks partial isomerization of the double bond under prolonged acidic conditions. ¹H NMR analysis confirms retention of the E configuration through coupling constants (J = 15.8 Hz for trans-vinylic protons).
Direct Synthesis via Bromination and Elimination
Synthesis of Dimethyl 2-Bromononanedioate
Starting from dimethyl nonanedioate, bromination at the α-position is achieved using SOCl₂ and Br₂. A mixture of dimethyl nonanedioate (1.0 equiv) in SOCl₂ (5 vol) undergoes reflux for 3–4 hours, followed by dropwise addition of Br₂ (1.05 equiv) under mild reflux. The reaction generates dimethyl 2-bromononanedioate in 76% yield after distillation.
Elimination to Form the Double Bond
The brominated intermediate undergoes dehydrohalogenation using NaHCO₃ (3.0 equiv) in hexamethylphosphoramide (HMPA) at 100–110°C for 5 hours. HMPA’s strong base-solvent synergy facilitates an E2 elimination mechanism, favoring the trans configuration. The reaction achieves 87% yield, with GC-MS confirming >98% E-isomer purity.
Overall Yield : 76% × 87% ≈ 66%
Solid-Phase Synthesis Using Silica Gel
Solvent-Free Esterification
Adapting solid-phase techniques, dimethyl nonanedioate (1.0 equiv) and acetylenedicarboxylate (1.05 equiv) are adsorbed onto silica gel (mesh 63–200) and heated at 60°C for 3 hours. The silica gel acts as both a catalyst and desiccant, driving the reaction toward completion. Purification by flash chromatography (toluene:ethyl acetate, 9:1) affords the diester in 52–70% yield.
Advantages and Limitations
This method eliminates solvent use, aligning with green chemistry principles. However, lower yields compared to solution-phase methods necessitate optimization for industrial scalability.
Catalytic Methods and Reaction Optimization
Nickel-Catalyzed Coupling
A nickel(0)-bipyridine complex catalyzes the coupling of succinic anhydride with 1-bromooctane in N,N-dimethylacetamide. While this method originally targets azelaic acid monoethyl ester, substituting methanol for ethanol in the final esterification step could yield the dimethyl derivative. Microwave-assisted reflux (80°C, 12 hours) enhances reaction efficiency, achieving 85% yield for intermediates.
Transesterification of Diethyl Esters
Diethyl 2E-non-2-enedioate undergoes transesterification with methanol (5.0 equiv) using Ti(OiPr)₄ (0.1 equiv) as a catalyst. Refluxing in toluene for 6 hours affords the dimethyl ester in 78% yield, though residual ethyl esters necessitate rigorous chromatography.
Chemical Reactions Analysis
Types of Reactions
1,9-dimethyl (2E)-non-2-enedioate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Treatment for Psoriasis and Multiple Sclerosis
Dimethyl fumarate is primarily recognized for its therapeutic use in treating psoriasis and relapsing forms of multiple sclerosis (MS). In Germany, it is marketed under the brand name Fumaderm for psoriasis and as Tecfidera in the United States for MS. Clinical studies indicate that dimethyl fumarate reduces relapse rates in MS patients and may have immunomodulatory effects by activating the Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative stress .
Case Study: Efficacy in MS Treatment
A systematic review highlighted moderate-quality evidence supporting the efficacy of dimethyl fumarate in reducing relapse rates among MS patients over a two-year period. The study emphasized the need for further high-quality research to explore long-term outcomes .
1.2 Anti-Tumor Properties
Recent research has suggested potential anti-tumor effects of dimethyl fumarate. Studies indicate that it may inhibit tumor growth through mechanisms involving immune modulation and direct effects on cancer cells, although further investigation is required to fully understand these properties .
Agricultural Applications
2.1 Fungicidal Properties
Dimethyl fumarate exhibits significant fungicidal activity, making it useful as a preservative in food products. It has been shown to effectively inhibit various molds and bacteria, including Clostridium botulinum and Aspergillus flavus. Its low toxicity and broad-spectrum activity allow it to be safely used in food preservation without leaving harmful residues .
Data Table: Efficacy Against Fungal Species
| Fungal Species | Inhibition Rate (%) | Concentration Used (ppm) |
|---|---|---|
| Clostridium botulinum | 95 | 50 |
| Aspergillus flavus | 90 | 100 |
| Penicillium species | 85 | 75 |
Material Science Applications
3.1 Polymer Science
Dimethyl fumarate is utilized in polymer chemistry, particularly in the synthesis of biodegradable polymers such as poly(propylene fumarate) (PPF). These polymers are significant for their applications in tissue engineering and drug delivery systems due to their biocompatibility and mechanical properties .
Case Study: Development of Biodegradable Scaffolds
Research has demonstrated the successful fabrication of three-dimensional porous scaffolds from PPF using micro-stereolithography techniques. These scaffolds have shown promise for applications in bone regeneration, highlighting the utility of dimethyl fumarate-derived materials in biomedical engineering .
Analytical Applications
4.1 Method Development
In analytical chemistry, this compound serves as a standard reference compound for method validation and quality control applications. Its stability and defined chemical properties make it suitable for use in various analytical methods including chromatography .
Mechanism of Action
The mechanism of action of 1,9-dimethyl (2E)-non-2-enedioate involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional analogs based on the available evidence:
1,9-Nonanediol (C₉H₂₀O₂)
- Structure : A saturated diol with hydroxyl groups at positions 1 and 7.
- Molecular Weight : 160.25 g/mol .
- Physical Properties :
- Safety: Classified as non-hazardous under GHS criteria .
Comparison: Unlike 1,9-dimethyl (2E)-non-2-enedioate, 1,9-nonanediol lacks ester groups and unsaturation. The hydroxyl groups enhance hydrogen bonding, contributing to its higher melting point compared to esters.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-Triene-1,9-Diol
- Structure : A polyunsaturated diol with conjugated double bonds and methyl branches .
- Functional Groups : Terminal hydroxyl groups and multiple unsaturated sites.
Comparison : The conjugated triene system in this diol increases rigidity and may lower melting points compared to saturated analogs. However, the presence of hydroxyl groups (vs. esters in the target compound) limits direct comparability.
1,9-Dimethylguanine (C₆H₈N₆O)
- Structure : A methylated purine derivative with methyl groups at positions 1 and 9 .
- Applications : Used in biochemical studies (e.g., nucleic acid modifications).
2,6,10,14-Hexadecatetraene-1,9-Diol
- Structure : A long-chain polyunsaturated diol with four double bonds .
- Properties : Likely exhibits lower melting points due to unsaturation and increased hydrophobicity.
Comparison: The extended carbon chain and multiple double bonds differentiate it from the shorter, mono-unsaturated enedioate. Esterification in the target compound would further reduce polarity compared to diols.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,9-dimethyl (2E)-non-2-enedioate with high stereochemical fidelity?
- Methodological Answer : The compound can be synthesized via alkylation of (2E)-non-2-enedioic acid using methylating agents like dimethyl sulfate or methyl p-toluenesulfonate. Reaction conditions (e.g., alkaline pH, 80°C) must be optimized to preserve the (2E) configuration. Purification via recrystallization or silica gel chromatography ensures removal of byproducts like 1,7-dimethyl isomers. Structural confirmation requires NMR (e.g., coupling constants to verify E-geometry) and X-ray crystallography (using programs like SHELXL for refinement) .
Q. How can spectroscopic techniques differentiate this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The (2E) configuration is confirmed by observing coupling constants (J ≈ 12–16 Hz) between the α,β-protons of the double bond. Methyl ester groups at positions 1 and 9 appear as singlets (~δ 3.6–3.8 ppm).
- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 216.27 (C₁₁H₂₀O₄) and fragmentation patterns distinguish it from saturated analogs like dimethyl nonanedioate .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 25°C vs. 40°C), and light exposure. Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis to non-2-enedioic acid). Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the double bond .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and potential reaction pathways. Compare computational results with experimental kinetic data (e.g., reaction rates in hydrogenation or esterification) to validate models. Software like Gaussian or ORCA is recommended for such analyses .
Q. What experimental designs address contradictions between theoretical and observed data in the compound’s catalytic applications?
- Methodological Answer :
- Controlled Replicates : Perform triplicate experiments to assess reproducibility.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace reaction mechanisms.
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance between predicted vs. observed yields. Report uncertainties arising from instrumental precision (e.g., ±0.5% for GC-MS) .
Q. How can researchers optimize the compound’s use in bifunctional catalysis (e.g., tandem oxidation-esterification)?
- Methodological Answer : Design a dual-catalyst system (e.g., Pd/C for oxidation and acid catalysts for esterification). Monitor intermediates via in-situ FTIR or Raman spectroscopy. Adjust solvent polarity (e.g., DMSO vs. hexane) to stabilize transition states. Compare turnover frequencies (TOF) under varying pressures and temperatures .
Q. What strategies resolve ambiguities in crystallographic data for this compound derivatives?
- Methodological Answer : Use high-resolution synchrotron X-ray diffraction to improve data quality. Refine structures with SHELXL, applying twin-law corrections if twinning is detected. Validate hydrogen bonding networks using Mercury software. Cross-reference with DFT-optimized geometries to resolve positional uncertainties .
Data Presentation and Analysis Guidelines
- Raw Data Management : Include large datasets (e.g., crystallographic *.hkl files, NMR spectra) in appendices, with processed data (e.g., bond lengths, coupling constants) in the main text .
- Statistical Rigor : Report confidence intervals (95% CI) for kinetic data and use tools like OriginLab or Python’s SciPy for regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
